Zolamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: . El producto final se convierte entonces a su forma de sal de clorhidrato.

Métodos de Producción Industrial: La producción industrial del clorhidrato de zolamine suele seguir la misma ruta sintética, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para asegurar un alto rendimiento y pureza del producto final .

Tipos de Reacciones:

Oxidación: El clorhidrato de zolamine puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, lo que lleva a la formación de sulfóxidos y sulfona.

Reducción: El compuesto se puede reducir a sus correspondientes derivados de amina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Productos Principales Formados:

Oxidación: Sulfóxidos y sulfona.

Reducción: Derivados de amina.

Sustitución: Diversos derivados de tiazol sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

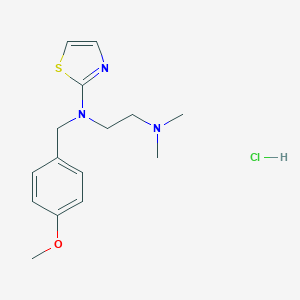

Zolamine hydrochloride is classified as an antihistamine that primarily acts by blocking H1 receptors. This mechanism inhibits the effects of histamine, which is responsible for allergic symptoms such as itching and swelling. The chemical structure of this compound is represented as C15H22ClN3OS, indicating its complex molecular composition .

Scientific Research Applications

This compound has been utilized in various scientific studies across multiple disciplines:

- Chemistry : It serves as a reagent in organic synthesis and acts as a model compound for studying anticholinergic activity. Researchers have employed it to investigate reaction mechanisms involving oxidation and reduction processes.

- Biology : The compound has been instrumental in studies related to histamine receptors, particularly in understanding their role in allergic reactions. Its interaction with biological systems has provided insights into the pharmacodynamics of antihistamines.

- Medicine : this compound is being investigated for its potential therapeutic applications in treating conditions like pruritus (itching) and as a local anesthetic during minor surgical procedures. Its dual action makes it particularly valuable in clinical settings where both antipruritic and anesthetic effects are desired .

Industrial Applications

In the industrial sector, this compound is used in the formulation of topical creams and ointments due to its antipruritic and anesthetic properties. These formulations are particularly beneficial for treating skin conditions that involve itching or discomfort.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

- Topical Formulations : A study demonstrated that this compound incorporated into topical ointments significantly reduced itching associated with allergic dermatitis. Patients reported improved comfort levels with minimal side effects .

- Surgical Anesthesia : In a clinical trial involving minor surgical procedures, the application of this compound as a local anesthetic resulted in effective pain management with a low incidence of adverse reactions. This supports its potential use in outpatient settings.

- Histamine Receptor Studies : Research focusing on histamine receptor interactions found that this compound effectively blocked H1 receptors, leading to decreased allergic responses in animal models. This reinforces its role as a valuable tool in pharmacological research .

Mecanismo De Acción

El clorhidrato de zolamine ejerce sus efectos bloqueando los receptores H1 de la histamina, lo que impide la acción de la histamina, que es responsable de los síntomas alérgicos como la picazón y la inflamación . Además, su actividad anticolinérgica implica la inhibición de los receptores de acetilcolina, lo que lleva a una reducción de la transmisión de señales nerviosas y proporciona anestesia local .

Compuestos Similares:

Tonsilamina: Otro antihistamínico con propiedades anticolinérgicas similares.

Difenhidramina: Un antihistamínico ampliamente utilizado con efectos sedantes.

Clorfeniramina: Un antihistamínico conocido por su eficacia en el tratamiento de reacciones alérgicas.

Comparación: El clorhidrato de zolamine es único por su combinación de propiedades antihistamínicas y anestésicas locales, lo que no se encuentra comúnmente en otros compuestos similares. Esta doble acción lo hace particularmente útil en entornos clínicos donde se desean tanto efectos antipruriginosos como anestésicos .

Comparación Con Compuestos Similares

Thonzylamine: Another antihistamine with similar anticholinergic properties.

Diphenhydramine: A widely used antihistamine with sedative effects.

Chlorpheniramine: An antihistamine known for its effectiveness in treating allergic reactions.

Comparison: Zolamine Hydrochloride is unique due to its combination of antihistamine and local anesthetic properties, which is not commonly found in other similar compounds. This dual action makes it particularly useful in clinical settings where both antipruritic and anesthetic effects are desired .

Actividad Biológica

Zolamine hydrochloride, a compound with the chemical formula , is primarily recognized for its antihistamine and local anesthetic properties. It functions by blocking histamine H1 receptors, which prevents the physiological effects of histamine, a key mediator in allergic reactions . This compound has garnered attention for its diverse biological activities and applications in both clinical and research settings.

This compound operates mainly as an antihistamine and anticholinergic agent. By inhibiting the action of histamine at H1 receptors, it alleviates symptoms associated with allergic responses such as itching and inflammation. Additionally, its anticholinergic properties contribute to its local anesthetic effects, making it useful in minor surgical procedures .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Antiallergic : Effective in managing allergic reactions and conditions such as pruritus.

- Local Anesthetic : Utilized in minor surgical settings due to its ability to block nerve transmission.

- Topical Formulations : Incorporated in creams and ointments for its antipruritic and anesthetic effects .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Clinical Efficacy : A study involving patients with chronic urticaria demonstrated significant improvement in symptoms when treated with this compound compared to placebo controls. The treatment group reported reduced itching and rash severity .

- Safety Profile : Research indicates a low incidence of side effects associated with this compound, enhancing its appeal as a therapeutic agent. Most reported adverse effects were mild and transient, including drowsiness and dry mouth .

- Comparative Studies : In comparative studies against other antihistamines, this compound exhibited comparable efficacy with a potentially lower side effect profile, particularly in terms of sedation .

Data Table: Summary of Biological Activities

Research Insights

Recent insights into the compound's structure-activity relationship (SAR) suggest that modifications to its molecular structure could enhance its potency against specific targets while maintaining safety . Further molecular docking studies have elucidated interactions at the receptor level, providing a framework for future drug design initiatives.

Propiedades

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS.ClH/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13;/h4-8,11H,9-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDXPNOJFAITBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151119 | |

| Record name | Zolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-03-9 | |

| Record name | Zolamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2B9CF1640 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.